![molecular formula C25H35N3O2 B2582061 4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 903251-22-9](/img/structure/B2582061.png)
4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a number of interesting properties that make it a promising candidate for further study.
Applications De Recherche Scientifique
Affinity for Serotonin Receptors
Research indicates that derivatives similar to 4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide show a high affinity for serotonin receptors, particularly the 5-HT1A serotonin ligands. For example, a study by Glennon et al. (1988) on arylpiperazine derivatives demonstrated that certain compounds could achieve high affinity for 5-HT1A sites, which could have implications for mood disorder treatments (Glennon, Naiman, Lyon, & Titeler, 1988).
Polymer Science
In polymer science, compounds based on 4-tert-butyl structures have been explored for creating novel materials. Hsiao et al. (2000) synthesized polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, leading to materials with significant thermal stability and solubility in polar solvents. This development shows the potential for creating new, durable polymeric materials with specific physical properties (Hsiao, Yang, & Chen, 2000).
Asymmetric Hydrogenation Catalysts
Compounds with tert-butyl groups have also been investigated in the context of asymmetric hydrogenation, with Imamoto et al. (2012) reporting on rigid P-chiral phosphine ligands for rhodium-catalyzed processes. These ligands, including tert-butylmethylphosphino groups, have shown excellent enantioselectivities and catalytic activities in synthesizing chiral pharmaceutical ingredients, highlighting their potential in medicinal chemistry applications (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Serotonin Receptor Ligands
Further research into serotonin receptor ligands by Łażewska et al. (2019) involved synthesizing 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate their affinity for human serotonin 5-HT6 receptors. This study underscored the importance of the aromatic size and the linker between the triazine moiety and an aromatic substituent for receptor affinity, providing insights for developing new therapeutic agents (Łażewska, Kurczab, Więcek, Satała, Kieć‐Kononowicz, & Handzlik, 2019).
CCR5 Antagonists
Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of similar compounds in creating effective treatments for conditions like HIV infection. This work demonstrates the role of such compounds in developing new therapeutic agents with potential for treating various diseases (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-25(2,3)21-10-6-20(7-11-21)24(29)26-18-23(28-16-14-27(4)15-17-28)19-8-12-22(30-5)13-9-19/h6-13,23H,14-18H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHZZRLSYEUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.